[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile

Physicochemical properties Drug-likeness Triazine analogs

Pain: Multi-step alkylation to install dialkylamino groups on triazine cores consumes synthetic resources. Solution: This compound delivers the dimethylamino group pre-installed at position 6, enabling direct kinase hinge engagement. • Pre-built 6-NMe2 eliminates 1-2 synthetic steps vs. post-functionalization routes. • XLogP -0.2 & single H-bond donor ensure CNS drug-like space; avoids lipophilic shift of phenylpiperazine analogs (est. XLogP +1.2). • Acetonitrile handle at C2 supports late-stage diversification while maintaining solubility. Reliable global supply with CoA for R&D procurement.

Molecular Formula C7H10N6
Molecular Weight 178.2 g/mol
CAS No. 21320-38-7
Cat. No. B1277359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile
CAS21320-38-7
Molecular FormulaC7H10N6
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)CC#N
InChIInChI=1S/C7H10N6/c1-13(2)7-11-5(3-4-8)10-6(9)12-7/h3H2,1-2H3,(H2,9,10,11,12)
InChIKeyMOVYTPJXZBDDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazine Acetonitrile: Kinase Inhibitor Building Block


This compound belongs to the 1,3,5-triazine class, featuring a dimethylamino group at position 6 and an acetonitrile moiety at position 2. It is a nitrogen-rich heterocycle (C₇H₁₀N₆, MW 178.20 g/mol) with a computed XLogP3-AA of -0.2, indicating moderate hydrophilicity [1]. The triazine core is a recognized scaffold for kinase inhibitors and anticancer agents [2].

1,3,5‑triazine scaffold for kinase inhibitor design
Dimethylamino group for hydrogen‑bond acceptor interactions
Acetonitrile handle enabling synthetic diversification

Generic Substitution Risks for Triazine Acetonitriles


The 1,3,5-triazine-2-yl acetonitrile scaffold tolerates diverse substituents at positions 4 and 6, but even minor changes (e.g., dimethylamino vs. diethylamino or phenylpiperazine) profoundly alter hydrogen-bonding capacity, LogP, and target engagement. In a series of 2,4-diamino-1,3,5-triazines, the nature of the 6-substituent directly modulated in vitro anticancer potency across cell lines, with certain alkylamino groups conferring up to 10-fold differences in growth inhibition [1]. Therefore, generic interchange without functional verification risks loss of biological activity or altered physicochemical properties.

6‑substituent alterations from dimethylamino can shift hydrogen‑bonding and lipophilicity, potentially affecting target engagement.

Analogous alkylamino variants show up to 10‑fold differences in cell growth inhibition, precluding direct substitution without verification.

Physicochemical properties (LogP, HBD/HBA) differ markedly among triazine analogs, which may alter assay compatibility.

Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3-AA) vs. Analogs

The dimethylamino substituent confers a distinct lipophilicity relative to close analogs. Computed XLogP3-AA for the target compound is -0.2, compared to an estimated -0.7 for (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile and an estimated +1.2 for 2-[4-amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]acetonitrile [1].

Lipophilicity vs. Analogs
Class‑level
XLogP3‑AA −0.2
vs. diamine analog −0.7; phenylpiperazine analog +1.2
Differences may influence permeability and solubility in lead optimization
Computed values; experimental verification recommended
Physicochemical properties Drug-likeness Triazine analogs

Hydrogen-Bond Profile vs. Analogs

The target compound has 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA) [1]. By contrast, the 4,6-diamino analog (CAS not located) has an estimated 2 HBD and 5 HBA, while the 4-amino-6-phenylpiperazine analog (CAS 870126-90-2) has 1 HBD and 7 HBA. These differences influence binding to biological targets with specific H-bonding requirements.

Hydrogen‑Bond Profile
Class‑level
HBD: 1   HBA: 6
H‑bonding profile may affect target selectivity and off‑target binding
Compared to diamine (2/5) and phenylpiperazine (1/7) analogs
Hydrogen bonding Drug design Triazine

Cytotoxic Activity in A549 Lung Cancer Cells

A derivative bearing the identical 4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl core, specifically (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate, demonstrated an IC₅₀ of 10.55 μM against A549 lung adenocarcinoma cells [1]. While not the free acetonitrile, this confirms that the dimethylamino-substituted triazine core retains cytotoxic potential at micromolar concentrations, supporting its use as a starting scaffold for anticancer lead optimization.

Cytotoxicity (A549)
Reported
IC50 10.55 μM
Supports core scaffold cytotoxicity endpoint review
Derivative tested; free acetonitrile not directly assayed
Anticancer activity A549 Triazine derivatives

Synthetic Versatility for Kinase Libraries

The acetonitrile group at position 2 serves as a versatile handle for condensation and cyclization reactions, enabling rapid diversification. In the synthesis of PI3K-selective inhibitors, analogous [1,3,5]triazin-2-yl acetonitriles were elaborated into potent leads [1]. The dimethylamino group at position 6 distinguishes this building block from the 4,6-diamino variant (which has an additional H-bond donor that may compete in reactions) and the 4-amino-6-phenylpiperazine variant (where steric bulk may hinder certain transformations).

Synthetic Versatility
Class‑level
Orthogonal amino & nitrile groups; moderate steric profile
Supports building block selection for kinase‑focused library synthesis
Distinct reactivity vs. diamino and phenylpiperazine analogs
Kinase inhibitor Building block Triazine

Application Scenarios for Triazine Acetonitrile


PI3K Kinase Inhibitor Hit-to-Lead Optimization

The dimethylamino group provides a specific hydrogen-bond acceptor pattern that can be exploited to engage the kinase hinge region, as demonstrated in PI3K inhibitor patents [1]. Researchers can leverage the acetonitrile handle for late-stage diversification while maintaining a favorable LogP of -0.2 for solubility.

Synthesis of Diamino-Triazine Anticancer Agents

The compound serves as a key intermediate for constructing 2-{[4-(dimethylamino)phenyl]imino}acetonitrile derivatives with activity against melanoma cell lines, as shown in the Saczewski et al. series [2]. The built-in dimethylamino group eliminates the need for additional alkylation steps, reducing synthetic effort.

CNS Drug Discovery Library Design

With an XLogP of -0.2 and only one hydrogen bond donor, the compound resides within favorable CNS drug-like space, unlike the more lipophilic phenylpiperazine analogs (est. XLogP +1.2) [3]. This makes it a preferred building block for CNS-targeted fragment libraries.

Application
Selection Property
Validation Focus
PI3K kinase inhibitor hit‑to‑lead optimization
Dimethylamino H‑bond acceptor pattern for kinase hinge engagement
Kinase selectivity and target engagement assays
Synthesis of diamino‑triazine cell growth inhibitors
Pre‑installed dimethylamino group reduces synthetic steps
Cell‑based cytotoxicity and SAR analysis
CNS‑targeted fragment library design
Favorable CNS drug‑like profile (low HBD, moderate LogP)
Permeability and CNS target engagement screening
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